molecular formula C16H16O4 B5193043 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde

4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde

Cat. No.: B5193043
M. Wt: 272.29 g/mol
InChI Key: BQOJTTUCZKBXJV-UHFFFAOYSA-N
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Description

4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde, featuring a methoxyphenoxy group and an ethoxy linkage. This compound is known for its applications in various fields, including organic synthesis and material science.

Properties

IUPAC Name

4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-6-8-16(9-7-14)20-11-10-19-15-4-2-13(12-17)3-5-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOJTTUCZKBXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde under nucleophilic aromatic substitution conditions. The reaction is carried out by heating the mixture to around 140°C and using a solvent such as dimethyl sulfoxide (DMSO). Potassium carbonate is often used as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: 4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid.

    Reduction: 4-[2-(4-methoxyphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the methoxyphenoxy and ethoxy groups allows for versatile chemical modifications, making it valuable in various synthetic and industrial processes.

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